molecular formula C20H13ClO3 B285921 4-Benzoylphenyl 3-chlorobenzoate

4-Benzoylphenyl 3-chlorobenzoate

Cat. No. B285921
M. Wt: 336.8 g/mol
InChI Key: ZOGHEWHQJBWFIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzoylphenyl 3-chlorobenzoate is a chemical compound that is widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents, and it has a molecular weight of 327.77 g/mol. This compound is commonly used in the synthesis of various organic molecules, and it has been studied extensively for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 4-Benzoylphenyl 3-chlorobenzoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes or proteins in the body. It has been shown to have potent antitumor activity in vitro and in vivo, and it has also been studied for its potential use as an anti-inflammatory and analgesic agent.
Biochemical and Physiological Effects:
4-Benzoylphenyl 3-chlorobenzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have anti-inflammatory and analgesic effects. Additionally, it has been shown to have antioxidant properties, which may make it useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Benzoylphenyl 3-chlorobenzoate in lab experiments is its versatility. It can be used as a building block in the synthesis of various organic molecules, and it has been shown to have a variety of potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. However, one of the main limitations of using this compound is its potential toxicity. It should be handled with care, and appropriate safety precautions should be taken when working with it.

Future Directions

There are many potential future directions for the study of 4-Benzoylphenyl 3-chlorobenzoate. One area of research could focus on its potential use as an anti-cancer agent, either alone or in combination with other drugs. Another area of research could focus on its potential use as an anti-inflammatory and analgesic agent. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in other fields, such as materials science.

Synthesis Methods

The synthesis of 4-Benzoylphenyl 3-chlorobenzoate can be achieved through a variety of methods, including Friedel-Crafts acylation, Suzuki coupling, and Sonogashira coupling. One of the most commonly used methods is the Friedel-Crafts acylation reaction, which involves the reaction of benzoyl chloride with 3-chlorobenzoic acid in the presence of a Lewis acid catalyst, such as aluminum chloride or ferric chloride.

Scientific Research Applications

4-Benzoylphenyl 3-chlorobenzoate has been extensively studied for its potential applications in scientific research. It is commonly used as a building block in the synthesis of various organic molecules, such as pharmaceuticals, agrochemicals, and materials science. It has also been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

properties

Molecular Formula

C20H13ClO3

Molecular Weight

336.8 g/mol

IUPAC Name

(4-benzoylphenyl) 3-chlorobenzoate

InChI

InChI=1S/C20H13ClO3/c21-17-8-4-7-16(13-17)20(23)24-18-11-9-15(10-12-18)19(22)14-5-2-1-3-6-14/h1-13H

InChI Key

ZOGHEWHQJBWFIM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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